
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide
描述
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in scientific research. TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to have potential applications in neuroimaging, cancer research, and inflammation studies.
作用机制
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide selectively binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroid hormone synthesis. TSPO is also involved in the regulation of mitochondrial permeability transition pore (mPTP), which plays a crucial role in apoptosis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide binding to TSPO has been shown to modulate these processes, leading to its potential applications in various fields.
Biochemical and physiological effects:
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. In neuroimaging studies, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging has been used to visualize TSPO expression in the brain, which is upregulated in various neuroinflammatory conditions. In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-tumor properties in various cancer cell lines. It has also been shown to have anti-inflammatory properties in various inflammation models. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been proposed to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
The advantages of using 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its selectivity for TSPO and its potential applications in various fields, including neuroimaging, cancer research, and inflammation studies. However, the limitations of using 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide include its high cost and limited availability.
未来方向
For 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide research include the development of novel TSPO ligands with improved selectivity and affinity. Additionally, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging may be used to monitor TSPO expression in various neuroinflammatory conditions. In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide may be used in combination with other anti-cancer agents to enhance its anti-tumor properties. Finally, the anti-inflammatory properties of 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide may be further investigated in various inflammation models.
科学研究应用
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In neuroimaging, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been used as a radiotracer for positron emission tomography (PET) imaging to visualize TSPO expression in the brain. TSPO expression is known to be upregulated in various neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging has shown promising results in detecting TSPO expression in these conditions.
In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-tumor properties in various cancer cell lines. It has been proposed that 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide inhibits cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to have anti-inflammatory properties in various inflammation models, including lipopolysaccharide-induced inflammation and collagen-induced arthritis.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-3-2-4-13(17-9)18-14(19)8-10-5-6-11(15)12(16)7-10/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOFBZQRQAXTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




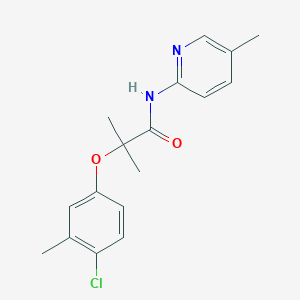
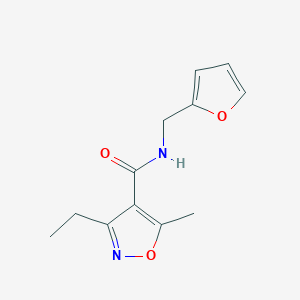
![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)
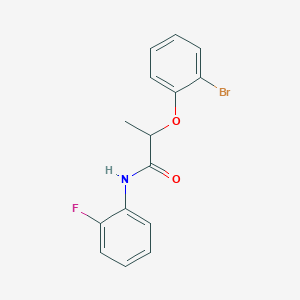

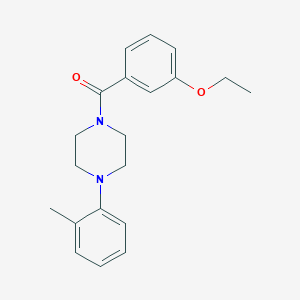
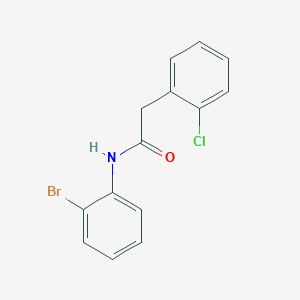
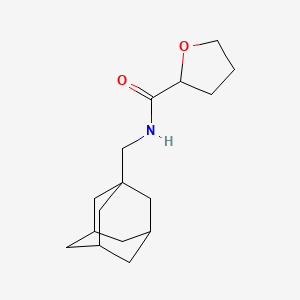

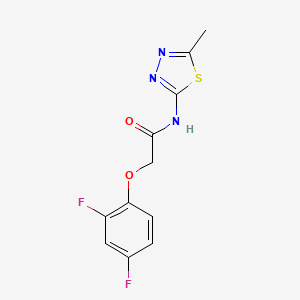
![N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4433967.png)

![methyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433987.png)